Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea and benzenesulfonyl chloride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The benzenesulfonyl group can act as a leaving group in substitution reactions, while the tetrahydropyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: can be compared with other sulfonyl-containing tetrahydropyrimidine derivatives.
4-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the benzenesulfonyl group.
6-[(Benzenesulfonyl)methyl]-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the 2,5-dimethoxyphenyl group.
Uniqueness
The uniqueness of ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzenesulfonyl and 2,5-dimethoxyphenyl groups allows for unique interactions and applications not seen in similar compounds.
Properties
Molecular Formula |
C22H24N2O7S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 6-(benzenesulfonylmethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24N2O7S/c1-4-31-21(25)19-17(13-32(27,28)15-8-6-5-7-9-15)23-22(26)24-20(19)16-12-14(29-2)10-11-18(16)30-3/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) |
InChI Key |
CVNANZBDQADKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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